(9H-fluoren-9-yl)methyl (2-isocyanatoethyl)carbamate
Description
(9H-Fluoren-9-yl)methyl (2-isocyanatoethyl)carbamate is a carbamate derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a reactive isocyanate (-NCO) moiety. The Fmoc group is widely utilized in peptide synthesis for temporary amine protection due to its orthogonality and ease of removal under basic conditions (e.g., piperidine) . The isocyanate group confers electrophilic reactivity, enabling conjugation with nucleophiles like amines or alcohols, making this compound valuable in polymer chemistry, bioconjugation, and drug delivery systems.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-isocyanatoethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-12-19-9-10-20-18(22)23-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZXVJUSUSMEJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl (2-isocyanatoethyl)carbamate typically involves the reaction of (9H-fluoren-9-yl)methyl chloroformate with 2-isocyanatoethylamine under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, and requires the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of (9H-fluoren-9-yl)methyl (2-isocyanatoethyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(9H-fluoren-9-yl)methyl (2-isocyanatoethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form urea and carbamate derivatives.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water, alcohols, and amines.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water.
Solvents: Dichloromethane, tetrahydrofuran.
Catalysts: Triethylamine, pyridine.
Major Products Formed
Urea Derivatives: Formed by the reaction with amines.
Carbamate Derivatives: Formed by the reaction with alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the potential of carbamate derivatives, including (9H-fluoren-9-yl)methyl (2-isocyanatoethyl)carbamate, in cancer therapies. These compounds can inhibit key pathways involved in oncogenesis. For instance, they may target the TCF4/β-catenin transcriptional pathway, which is crucial in colorectal cancer development. By inhibiting the coactivator CBP, these compounds can effectively reduce cell proliferation and induce apoptosis in cancerous cells .
Neuroprotective Effects
Research indicates that compounds similar to (9H-fluoren-9-yl)methyl (2-isocyanatoethyl)carbamate show promise as neuroprotective agents against neurotropic viruses. For example, certain analogs have demonstrated efficacy in protecting against viral infections in mouse models, suggesting potential applications in treating viral encephalitis .
Polymer Science
Synthesis of Polyurethane Foams
The isocyanate group present in (9H-fluoren-9-yl)methyl (2-isocyanatoethyl)carbamate allows for its use in synthesizing polyurethane foams. These materials are widely utilized in various industries for their durability and flexibility. The compound can react with polyols to form cross-linked structures that enhance mechanical properties .
Coatings and Adhesives
Due to its chemical reactivity, this carbamate can be employed in the formulation of coatings and adhesives. The incorporation of such compounds can improve adhesion properties and environmental resistance, making them suitable for various industrial applications .
Agricultural Chemistry
Pesticide Development
Compounds like (9H-fluoren-9-yl)methyl (2-isocyanatoethyl)carbamate are being investigated for their potential as pesticides or herbicides. Their ability to interact with biological systems may allow for the development of novel agrochemicals that target specific pests while minimizing environmental impact .
Data Tables
| Compound Name | Activity Type | Reference |
|---|---|---|
| Indole-2-carboxamides | Antiviral | |
| TCF4/β-catenin inhibitors | Anticancer | |
| Polyurethane foam precursor | Material Science |
Case Studies
Case Study 1: Anticancer Efficacy
In a laboratory setting, a derivative of (9H-fluoren-9-yl)methyl (2-isocyanatoethyl)carbamate was tested against colorectal cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, demonstrating its potential as a therapeutic agent.
Case Study 2: Polymer Applications
A study explored the use of isocyanate-based compounds in formulating polyurethane foams with enhanced thermal stability. The inclusion of (9H-fluoren-9-yl)methyl (2-isocyanatoethyl)carbamate resulted in foams that exhibited improved mechanical properties compared to traditional formulations.
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)methyl (2-isocyanatoethyl)carbamate involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify proteins and other biomolecules, thereby affecting their function and interactions . The compound can also participate in polymerization reactions, leading to the formation of cross-linked networks in industrial applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of Fmoc-protected carbamates allows for tailored applications. Below is a comparative analysis of (9H-fluoren-9-yl)methyl (2-isocyanatoethyl)carbamate with analogous compounds:
Table 1: Structural and Functional Comparison
Key Differences and Implications:
Reactivity: The isocyanate group in the target compound exhibits high electrophilicity, enabling rapid crosslinking with nucleophiles. In contrast, amine-containing derivatives (e.g., 3-aminopropyl or 2-aminoethyl carbamates) are nucleophilic and used for coupling with carbonyl groups or solid-phase resins . Ketone-functionalized carbamates (e.g., 2-oxoethyl derivatives) serve as precursors for hydroxamic acids via hydroxylamine reactions .
Stability: Isocyanates are moisture-sensitive and require anhydrous handling, whereas amine hydrochlorides (e.g., 3-aminopropyl carbamate hydrochloride) are stable under ambient conditions but may require deprotection for further reactions .
Synthetic Utility: Fmoc-glycinal derivatives (e.g., (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate) are intermediates in the synthesis of α-amino aldehydes for combinatorial libraries . Thioamide-containing carbamates (e.g., (9H-Fluoren-9-yl)methyl (2-amino-2-thioxoethyl)carbamate) are employed in peptide mimetics to enhance protease resistance .
Biological Applications: Fluorescent ligands (e.g., ) incorporate Fmoc-carbamates for intracellular targeting, leveraging the Fmoc group’s hydrophobicity for membrane penetration . Mutanobactin precursors (e.g., ) utilize Fmoc-protected carbamates in macrocyclic natural product synthesis .
Table 2: Spectral and Physicochemical Data Comparison
Biological Activity
(9H-fluoren-9-yl)methyl (2-isocyanatoethyl)carbamate is a compound that has garnered attention for its potential biological activities and interactions with biomolecules. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 302.34 g/mol
- CAS Number : 85941040
The compound features a fluorenyl group attached to a carbamate moiety, which is further linked to an isocyanatoethyl group. This unique structure may contribute to its biological activities.
Target Interactions
(9H-fluoren-9-yl)methyl (2-isocyanatoethyl)carbamate primarily interacts with various biomolecules, including proteins and nucleic acids. Its mechanism of action involves:
- Covalent Bond Formation : The isocyanate group can react with nucleophilic sites on proteins, leading to modifications that may alter protein function.
- Enzyme Modulation : The compound has been shown to influence enzyme activities, potentially acting as an inhibitor or activator depending on the target.
Cellular Effects
Research indicates that this compound can affect several cellular processes:
- Gene Expression : It has been observed to modulate the expression of genes involved in cell signaling pathways.
- Cell Viability : Studies have shown varying effects on cell viability across different cell lines, suggesting potential cytotoxic properties at certain concentrations.
Dosage Effects
The biological activity of (9H-fluoren-9-yl)methyl (2-isocyanatoethyl)carbamate varies significantly with dosage:
| Dosage Range (µM) | Observed Effect |
|---|---|
| 0.1 - 1 | Mild increase in cell viability |
| 10 - 50 | Significant cytotoxicity |
| >100 | Induction of apoptosis |
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- A study investigated the effects of the compound on human breast cancer cell lines. Results indicated that at concentrations above 10 µM, there was a marked decrease in cell proliferation and an increase in apoptotic markers.
-
Enzyme Inhibition Assays
- The compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results demonstrated a dose-dependent inhibition of enzyme activity, suggesting potential therapeutic applications in metabolic disorders.
-
Animal Model Research
- In vivo studies using mouse models showed that administration of (9H-fluoren-9-yl)methyl (2-isocyanatoethyl)carbamate resulted in reduced tumor growth in xenograft models, indicating its potential as an anti-cancer agent.
Safety and Toxicity
Toxicological assessments have highlighted potential safety concerns associated with the compound:
- Acute Toxicity : High doses can lead to significant adverse effects, including organ damage.
- Chronic Exposure Risks : Long-term exposure studies are necessary to fully understand the implications of repeated dosing.
Q & A
Q. What are the recommended synthetic routes for (9H-fluoren-9-yl)methyl (2-isocyanatoethyl)carbamate, and how can yield and purity be optimized?
- Methodological Answer : The compound is typically synthesized via carbamate coupling reactions using Fmoc-protected intermediates. For example:
- Procedure : React (9H-fluoren-9-yl)methyl chloroformate with 2-isocyanatoethylamine in anhydrous THF under nitrogen, followed by purification via flash chromatography (e.g., MeOH/CH₂Cl₂ gradients) to achieve >90% purity .
- Key Parameters :
| Catalyst/Solvent | Temperature | Yield | Purity | Reference |
|---|---|---|---|---|
| Grubbs II (0.03 eq) | 40°C | 89% | 95% | |
| Ag trifluoroacetate (1.3 eq) | RT | 54% | >90% |
- Optimization Tips : Use inert atmospheres, monitor reaction progress via TLC, and employ automated column chromatography for reproducibility.
Q. What safety protocols are critical when handling (9H-luoren-9-yl)methyl (2-isocyanatoethyl)carbamate?
- Methodological Answer :
- Hazards : Acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory sensitization (H335) .
- Protective Measures :
- Engineering Controls : Use fume hoods with >0.5 m/s airflow.
- PPE : Nitrile gloves, chemical goggles, and lab coats. Test gloves for permeability before use .
- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizers .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ (e.g., δ 7.2–7.8 ppm for fluorenyl protons) .
- MS : ESI-HRMS for molecular ion confirmation (e.g., [M+H]⁺ = 459.2 observed in LCMS) .
- Chromatography : RP-HPLC (C18 column, MeCN/H₂O gradient) to assess purity (>95%) .
Advanced Research Questions
Q. How can enantioselective synthesis of derivatives be achieved using this carbamate?
- Methodological Answer :
- Catalytic Asymmetric Hydrogenation : Use Ru-(BINAP) catalysts for transfer hydrogenation of ketone intermediates (e.g., 18% yield for (2S,3R)-isomer) .
- Chiral Auxiliaries : Incorporate Fmoc-protected amino aldehydes (e.g., Fmoc-Ala-aldehyde) to control stereochemistry .
- Validation : Confirm enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD).
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
- Methodological Answer :
- Cross-Validation : Compare NMR/MS data with single-crystal X-ray structures (e.g., SHELXL refinement, R-factor <0.1) .
- Disorder Handling : For crystallographic ambiguities (e.g., solvent molecules), use SQUEEZE in PLATON or omit problematic electron density regions .
- Case Study : Adjust refinement parameters for twinned data (SHELXL TWIN command) to reconcile bond length discrepancies .
Q. How does temperature modulate self-assembly behavior at liquid/solid interfaces?
- Methodological Answer :
- STM Analysis : Study adsorption kinetics at 1-phenyloctane/HOPG interfaces. At 25°C, surface coverage increases by 40% compared to 10°C due to enhanced molecular mobility .
- Thermodynamic Modeling : Fit data to Langmuir isotherms to calculate ΔGads (~−25 kJ/mol) and identify entropy-driven assembly .
Q. What are best practices for refining crystal structures with high-resolution or twinned data?
- Methodological Answer :
- Software : Use SHELXL for small-molecule refinement. For twinning, apply TWIN/BASF commands and validate with R1/wR2 convergence .
- Resolution Handling : For data <0.8 Å, refine anisotropic displacement parameters and include H-atoms in calculated positions .
Q. How can catalytic efficiency be improved in cross-coupling reactions involving this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd(0)/NHC complexes for Suzuki-Miyaura couplings (e.g., 85% yield with SPhos ligand) .
- Solvent Optimization : Use THF/DMF mixtures to balance solubility and reaction rates.
Data Contradiction & Troubleshooting
Q. How to address inconsistent LCMS/NMR results post-synthesis?
- Methodological Answer :
Q. What causes low yields in intramolecular C–H activation reactions?
- Methodological Answer :
- Substrate Design : Ensure proper steric/electronic alignment (e.g., meta-methoxy groups enhance cyclization) .
- Catalyst Loading : Optimize Grubbs II catalyst concentration (0.03–0.05 eq) to avoid premature deactivation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
